3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(tetrahydrofuran-2-ylmethyl)propanamide
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Overview
Description
3-{[4-(2H-1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]propanamide is a complex organic compound that features a benzodioxole moiety, a trifluoromethyl-substituted pyrimidine ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]propanamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Synthesis of the Pyrimidine Ring: The pyrimidine ring with a trifluoromethyl group is synthesized via a condensation reaction involving appropriate precursors such as trifluoromethyl ketones and amidines.
Thioether Formation: The benzodioxole and pyrimidine rings are linked through a thioether bond, which can be achieved using thiol reagents under basic conditions.
Amide Formation: The final step involves the formation of the propanamide group by reacting the intermediate with oxolan-2-ylmethylamine under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trifluoromethyl-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as an anticancer agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
The compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]propanamide exerts its effects involves interaction with cellular targets such as enzymes and receptors. The benzodioxole moiety can interact with proteins, while the pyrimidine ring can bind to nucleic acids, affecting cellular processes like DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- 1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone
- 2-(1,3-Benzodioxol-5-yl)ethanamine
Uniqueness
The uniqueness of 3-{[4-(2H-1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]propanamide lies in its combination of a benzodioxole moiety with a trifluoromethyl-substituted pyrimidine ring and a propanamide group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C20H20F3N3O4S |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C20H20F3N3O4S/c21-20(22,23)17-9-14(12-3-4-15-16(8-12)30-11-29-15)25-19(26-17)31-7-5-18(27)24-10-13-2-1-6-28-13/h3-4,8-9,13H,1-2,5-7,10-11H2,(H,24,27) |
InChI Key |
IETZAPDANUFXOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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